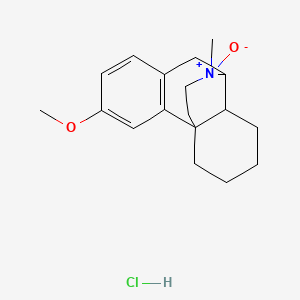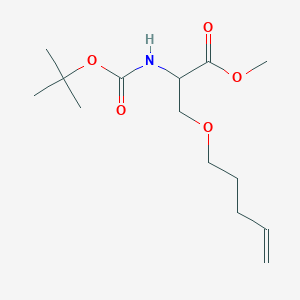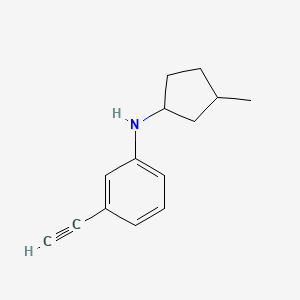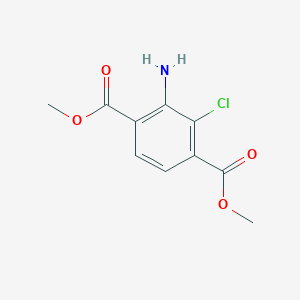
(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate” is a chemical compound with the following structural formula:
(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate
This compound belongs to the class of pyrrolidine derivatives and contains both a pyrrolidine ring and a naphthalene moiety. It is synthesized through various methods, which we’ll explore next.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of a naphthalene derivative (such as 2-naphthol) with a chiral pyrrolidine carboxylic acid derivative. The stereochemistry of the pyrrolidine ring is crucial, as the compound is specified as “(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate.”
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and catalysts. For example, the naphthalene derivative reacts with the pyrrolidine carboxylic acid in the presence of a Lewis acid catalyst (such as BF₃·Et₂O) to form the desired product.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using enantioselective catalysis or resolution techniques. These methods ensure the desired stereochemistry.
Chemical Reactions Analysis
Reactivity: “(2S,4S)-Methyl 4-(naphthalen-2-yloxy)pyrrolidine-2-carboxylate” undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group yields the corresponding alcohol.
Substitution: The naphthalene moiety can undergo substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the naphthalene substituent.
Major Products: The major products depend on the specific reaction conditions. For instance:
- Oxidation yields the carboxylic acid.
- Reduction produces the alcohol.
- Substitution leads to various derivatives.
Scientific Research Applications
Chemistry:
- The compound serves as a building block for the synthesis of more complex molecules.
- Its stereochemistry makes it valuable for asymmetric synthesis.
- Research investigates its potential as a bioactive compound.
- Biological assays explore its interactions with enzymes and receptors.
- It may find applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs with identical stereochemistry, related pyrrolidine derivatives and naphthalene-based compounds exist. Notable examples include :
- [Compound A]: A structurally similar pyrrolidine derivative.
- [Compound B]: A naphthalene-based compound with different substituents.
: [Reference for Compound A] : [Reference for Compound B]
Properties
IUPAC Name |
methyl 4-naphthalen-2-yloxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-16(18)15-9-14(10-17-15)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-15,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBZZDPOIZWALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)




![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)



![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)

